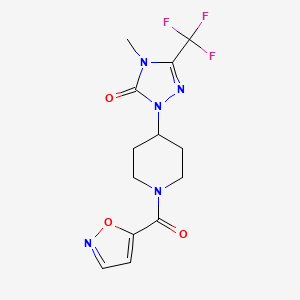

1-(1-(isoxazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound features a hybrid heterocyclic architecture combining an isoxazole-5-carbonyl group, a piperidine ring, and a 1,2,4-triazol-5(4H)-one core substituted with methyl and trifluoromethyl groups. The trifluoromethyl group at position 3 of the triazolone ring improves metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical or agrochemical applications .

Propriétés

IUPAC Name |

4-methyl-2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5O3/c1-19-11(13(14,15)16)18-21(12(19)23)8-3-6-20(7-4-8)10(22)9-2-5-17-24-9/h2,5,8H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISRANASYQOBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

The compound 1-(1-(isoxazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a piperidine moiety, and a triazole core. The presence of trifluoromethyl and carbonyl groups enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15F3N5O3 |

| Molecular Weight | 365.32 g/mol |

| CAS Number | 2034423-27-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The isoxazole moiety is known to modulate enzyme activity, while the piperidine component enhances binding affinity to receptors. Additionally, the triazole structure has been associated with antifungal and antibacterial activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. Compounds similar to the one in focus have demonstrated significant activity against various fungal strains. For instance, derivatives with a triazole nucleus have shown broad-spectrum antifungal effects, making them candidates for further development in antifungal therapies .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. In vitro studies indicate that it exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 3.12 to 12.5 μg/mL, suggesting strong antibacterial efficacy comparable to established antibiotics .

Cytotoxicity and Anticancer Potential

Preliminary evaluations of cytotoxicity indicate that this compound may possess anticancer properties. A study assessing various derivatives found that certain triazole-based compounds exhibited significant cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isoxazole and piperidine groups can lead to enhanced potency and selectivity:

- Isoxazole Modifications : Alterations in substituents on the isoxazole ring can influence antifungal activity.

- Piperidine Variants : Different piperidine derivatives can enhance binding affinity and selectivity towards specific biological targets.

This information can guide future synthetic efforts aimed at developing more effective derivatives.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The tested compounds showed MIC values significantly lower than traditional antifungals, indicating their potential as alternative treatments .

Case Study 2: Antibacterial Screening

Another investigation screened several derivatives against multidrug-resistant bacterial strains. The results demonstrated that some compounds exhibited MIC values comparable to or better than those of standard antibiotics, highlighting their therapeutic potential in treating resistant infections .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of isoxazole derivatives, including the compound . It has shown significant antibacterial effects against various strains of bacteria:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

The minimum inhibitory concentrations (MIC) indicate strong antibacterial activity, suggesting that this compound could be developed into a therapeutic agent against bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These values suggest moderate potency compared to established chemotherapeutics, indicating potential for further development in cancer treatment.

Antifungal Activity

The compound has also shown promise as an antifungal agent. Preliminary tests indicate that it may inhibit fungal growth at concentrations around 15 µg/mL against Candida albicans. This suggests a viable pathway for developing antifungal therapies.

Case Studies

Several case studies provide insights into the effectiveness of isoxazole derivatives similar to our compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against resistant strains of bacteria.

- Cytotoxicity Profiles : Research on related compounds revealed their ability to induce apoptosis in cancer cells through tubulin polymerization inhibition and other pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred physicochemical properties of the target compound and analogous molecules:

Key Structural Comparisons:

Core Heterocycles: The target compound’s 1,2,4-triazol-5(4H)-one core is a lactam, enabling hydrogen bonding via the carbonyl group, unlike non-lactam triazoles (e.g., 1H-1,2,4-triazole in ), which lack this feature. This may enhance target binding in biological systems . Isoxazole-5-carbonyl vs. pyridinyl () or phenyl () substituents: The isoxazole’s electron-deficient nature may improve stability against nucleophilic attack compared to aromatic rings .

Trifluoromethyl Group :

- The 3-CF₃ group in the target compound is shared with agrochemicals like fipronil (), which exploits CF₃ for oxidative stability and membrane permeability. However, CF₃ may reduce aqueous solubility compared to methyl or hydroxyl groups (e.g., ’s 4-hydroxypiperidine) .

Piperidine Modifications :

- The target’s piperidin-4-yl group is acylated by isoxazole-5-carbonyl, unlike sulfur-linked (e.g., -S- in ) or alkylated (e.g., 4-phenyl in ) analogs. Acylation may reduce basicity, altering pharmacokinetics .

The target’s lactam carbonyl could similarly interact with proteases or kinases .

Research Findings and Trends

- Synthetic Accessibility : The target compound’s isoxazole and triazolone rings are accessible via cyclocondensation (isoxazole) and Huisgen reactions (triazolone), as seen in similar syntheses ().

- Drug Discovery : Piperidine-triazolone hybrids () are explored in kinase inhibitors, aligning with the target’s structural motifs.

Q & A

Q. What synthetic strategies are effective for constructing the triazole-isoxazole-piperidine core in this compound?

The compound’s heterocyclic framework requires multi-step synthesis. A typical approach involves:

- Step 1 : Condensation of isoxazole-5-carboxylic acid with piperidine-4-amine to form the isoxazole-piperidine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Step 2 : Cyclization of a hydrazine derivative with trifluoromethyl ketones to generate the 1,2,4-triazol-5-one ring. Sodium borohydride reduction may stabilize intermediates .

- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel with cyclohexane/ethyl acetate gradients) to isolate the final product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key analytical techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in 13C NMR) and piperidine ring conformation .

- HRMS : For exact mass verification (e.g., calculated vs. observed m/z for C15H16F3N5O3) .

- IR Spectroscopy : To identify carbonyl (C=O at ~1700 cm⁻¹) and triazole ring vibrations .

Q. How can researchers address low yields during the final cyclization step?

- Optimize reaction time and temperature (e.g., 50–80°C for 16–24 hours) to balance conversion and decomposition .

- Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Monitor intermediates by TLC and adjust stoichiometry of reagents (e.g., NaBH4 for hydrazine reduction) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Target Selection : Prioritize enzymes like CYP450 or kinases, where the trifluoromethyl group may enhance binding via hydrophobic interactions .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the trifluoromethyl group accurately due to its electron-withdrawing effects .

- Validation : Compare docking scores with experimental IC50 values from enzymatic assays (e.g., fluorometric kinase inhibition tests) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to rule out impurities affecting results .

- Assay Optimization : Standardize cell-based assays (e.g., MIC for antimicrobial activity) using controls like ciprofloxacin .

- Solubility Adjustments : Use co-solvents (DMSO/PBS mixtures) to ensure consistent bioavailability in vitro .

Q. How can crystallography elucidate the compound’s 3D structure and stability?

- Data Collection : Use single-crystal X-ray diffraction (SHELX programs) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., triazole-piperidine interactions) .

- Thermal Stability : Perform TGA/DSC to correlate crystal packing with melting points (e.g., observed mp 128–134°C) .

Q. What role does the trifluoromethyl group play in metabolic stability?

- In Vitro Studies : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS. Compare with non-fluorinated analogs .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect defluorination or hydroxylation products .

Methodological Considerations

Q. How to design SAR studies for optimizing antimicrobial activity?

- Analog Synthesis : Modify substituents on the triazole (e.g., methyl vs. aryl groups) and isoxazole (e.g., 5-CO vs. 5-NH2) .

- Bioactivity Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values in µg/mL .

- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .

Q. How can researchers optimize solubility without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.